molecular formula C12H14N2O3 B2990144 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione CAS No. 2361655-90-3

7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione

Cat. No. B2990144
CAS RN: 2361655-90-3
M. Wt: 234.255
InChI Key: SGNFNLHTJODRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione, also known as PTUD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTUD is a bicyclic compound with a diazabicyclo[3.3.3]undecane skeleton that contains a propenoyl group at the 7-position and a 2,4-dione moiety.

Scientific Research Applications

7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases such as rheumatoid arthritis and asthma. 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells in vitro and in vivo. Additionally, 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione has been found to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The mechanism of action of 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione is not fully understood. However, it has been suggested that 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione may also induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione has been found to modulate various biochemical and physiological processes. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in various diseases such as arthritis and cancer.

Advantages and Limitations for Lab Experiments

7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione also exhibits a broad range of biological activities, making it a versatile compound for studying various biological processes. However, 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione. One area of research is the development of 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione-based drugs for the treatment of various diseases such as cancer and inflammation. Another area of research is the elucidation of the mechanism of action of 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione and its molecular targets. Additionally, the synthesis of 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione derivatives with improved biological activity and reduced toxicity may lead to the development of more effective drugs.

Synthesis Methods

The synthesis of 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with maleic anhydride to afford 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione in good yield. This method has been optimized to improve the efficiency of the reaction and reduce the formation of by-products.

properties

IUPAC Name

7-prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-8(15)14-6-11-4-3-5-12(11,7-14)10(17)13-9(11)16/h2H,1,3-7H2,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNFNLHTJODRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC23CCCC2(C1)C(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione

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